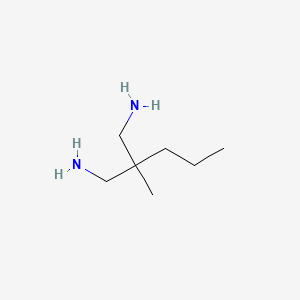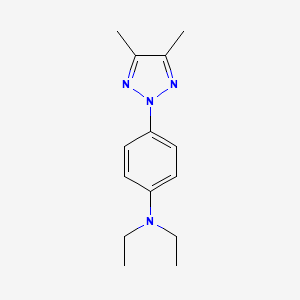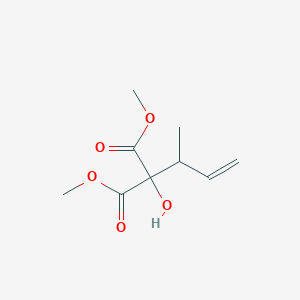![molecular formula C7H12O4 B14370914 (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89995-22-2](/img/structure/B14370914.png)
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound with the molecular formula C6H10O3. It is known for its unique structure, which includes a trioxabicyclo[2.2.2]octane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of pentaerythritol with orthoesters under acidic conditions. One common method includes the use of orthoformates or orthoacetates in the presence of an acid catalyst to form the trioxabicyclo[2.2.2]octane ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Applications De Recherche Scientifique
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The trioxabicyclo[2.2.2]octane ring system can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
Uniqueness
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific trioxabicyclo[2.2.2]octane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89995-22-2 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4/c1-6-3-9-7(2-8,10-4-6)11-5-6/h8H,2-5H2,1H3 |
Clé InChI |
UBMGXCFGIZVQES-UHFFFAOYSA-N |
SMILES canonique |
CC12COC(OC1)(OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


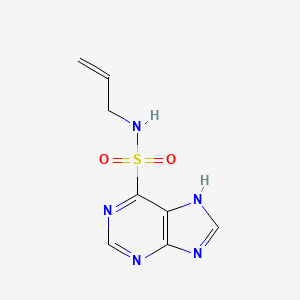
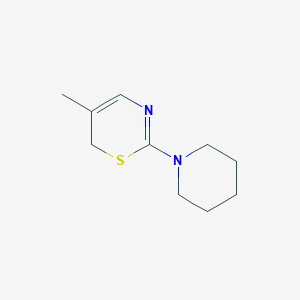
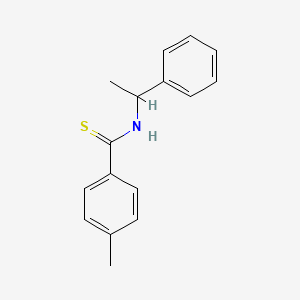
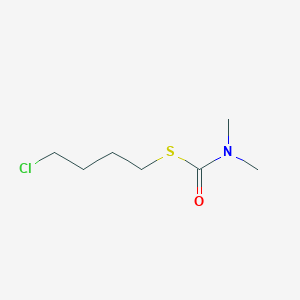
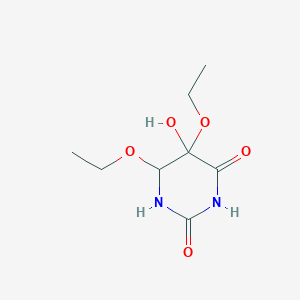
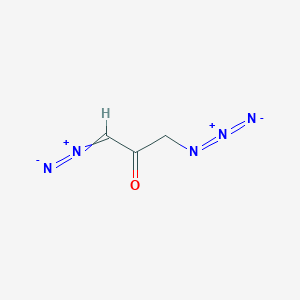
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
